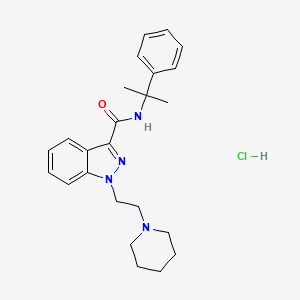
CUMYL-PIPETINACA (hydrochloride)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
CUMYL-PIPETINACA (hydrochloride) is a synthetic cannabinoid that is structurally similar to known synthetic cannabinoids. It is primarily used as an analytical reference standard in research and forensic applications . The compound is known for its high purity and stability, making it a reliable substance for scientific studies.
準備方法
The synthesis of CUMYL-PIPETINACA (hydrochloride) involves several steps, starting with the preparation of the core indazole structure. The synthetic route typically includes the following steps:
Formation of the Indazole Core: This involves the cyclization of appropriate precursors under controlled conditions.
Substitution Reactions: Introduction of the piperidine and phenylpropan-2-yl groups through substitution reactions.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
化学反応の分析
CUMYL-PIPETINACA (hydrochloride) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of hydroxylated metabolites.
Reduction: Reduction reactions can modify the functional groups, altering the compound’s activity.
The major products formed from these reactions are typically hydroxylated or dealkylated derivatives, which are often studied for their pharmacological properties.
科学的研究の応用
CUMYL-PIPETINACA (hydrochloride) is widely used in scientific research, particularly in the following areas:
Chemistry: As an analytical reference standard, it is used in mass spectrometry and chromatography to identify and quantify synthetic cannabinoids.
Biology: Studies on its interaction with cannabinoid receptors help understand its pharmacological effects.
Medicine: Research on its potential therapeutic applications and toxicological effects.
Industry: Used in forensic toxicology to detect synthetic cannabinoids in biological samples.
作用機序
CUMYL-PIPETINACA (hydrochloride) exerts its effects by binding to cannabinoid receptors, primarily the CB1 receptor. This binding leads to the activation of intracellular signaling pathways, resulting in various physiological and psychological effects. The compound’s high affinity for the CB1 receptor makes it a potent agonist, influencing neurotransmitter release and modulating synaptic transmission .
類似化合物との比較
CUMYL-PIPETINACA (hydrochloride) is similar to other synthetic cannabinoids such as:
CUMYL-PICA: Shares a similar core structure but differs in the side chain composition.
5F-CUMYL-PICA: Contains a fluorinated side chain, which alters its pharmacological profile.
CUMYL-PEGACLONE: Another synthetic cannabinoid with a different core structure but similar pharmacological effects.
The uniqueness of CUMYL-PIPETINACA (hydrochloride) lies in its specific structural modifications, which confer distinct binding affinities and functional activities at cannabinoid receptors.
特性
分子式 |
C24H31ClN4O |
|---|---|
分子量 |
427.0 g/mol |
IUPAC名 |
N-(2-phenylpropan-2-yl)-1-(2-piperidin-1-ylethyl)indazole-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C24H30N4O.ClH/c1-24(2,19-11-5-3-6-12-19)25-23(29)22-20-13-7-8-14-21(20)28(26-22)18-17-27-15-9-4-10-16-27;/h3,5-8,11-14H,4,9-10,15-18H2,1-2H3,(H,25,29);1H |
InChIキー |
PKANLJGIGMRGOH-UHFFFAOYSA-N |
正規SMILES |
CC(C)(C1=CC=CC=C1)NC(=O)C2=NN(C3=CC=CC=C32)CCN4CCCCC4.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















